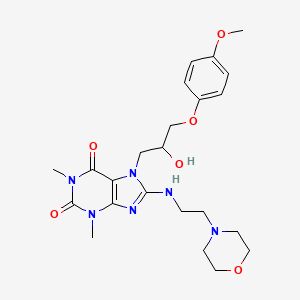
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates.
Introduction of the hydroxypropyl group: This step often involves the reaction of the purine core with a suitable epoxide or halohydrin under basic conditions.
Attachment of the methoxyphenoxy group: This can be done via nucleophilic substitution reactions.
Incorporation of the morpholinoethyl group: This step may involve the reaction of the intermediate with morpholine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to modify the purine core or other functional groups.
Substitution: The methoxyphenoxy and morpholinoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions of purine derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicine, 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are known to be effective.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: Another purine derivative with stimulant effects.
Theophylline: A purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
What sets 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-((2-morpholinoethyl)amino)-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O6/c1-26-20-19(21(31)27(2)23(26)32)29(22(25-20)24-8-9-28-10-12-34-13-11-28)14-16(30)15-35-18-6-4-17(33-3)5-7-18/h4-7,16,30H,8-15H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVXSTUYDKDAMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCN3CCOCC3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2381375.png)
![N-[[(1R,2R)-2-(1-Methylpyrazol-4-yl)cyclopropyl]methyl]cyclopropanamine](/img/structure/B2381377.png)
![3-cyclopentyl-7-(cyclopropylamino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381379.png)
![2-((5-methoxybenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2381380.png)

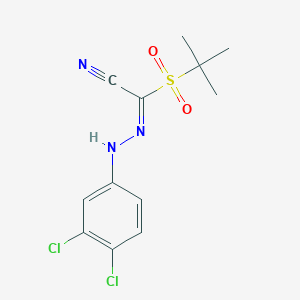
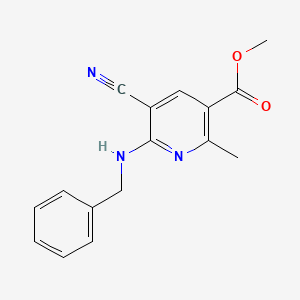
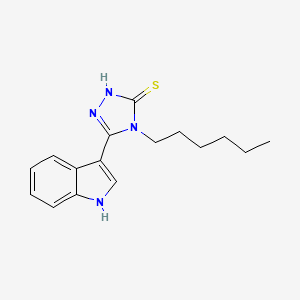
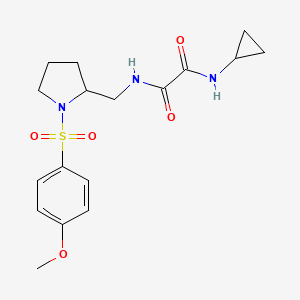

![tert-Butyl 2-(6-bromo-5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoate](/img/structure/B2381394.png)
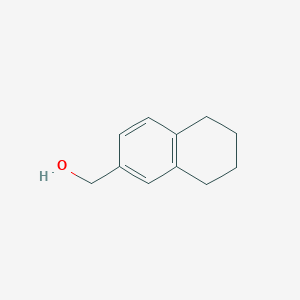
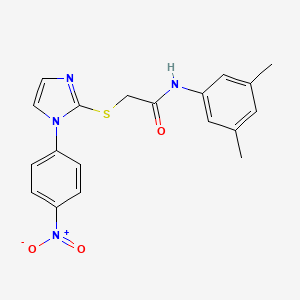
![3-cyano-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2381398.png)
